molecular formula C9H7ClN2O2S2 B12203150 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine

Cat. No.: B12203150
M. Wt: 274.8 g/mol
InChI Key: QCBUMBWZWMGJCW-UHFFFAOYSA-N
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Description

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 5, a phenylsulfonyl group at position 4, and an amine group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer research.

Properties

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7ClN2O2S2/c10-7-8(12-9(11)15-7)16(13,14)6-4-2-1-3-5-6/h1-5H,(H2,11,12)

InChI Key

QCBUMBWZWMGJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-1,3-thiazol-2-amine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazole, which include the thiazole moiety present in 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine, exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • In vitro Cytotoxicity : A study evaluated the cytotoxicity of synthesized 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated that specific derivatives displayed IC50 values as low as 2.32 µg/mL, showcasing their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives were found to inhibit critical pathways involved in tumor growth and survival, such as down-regulating MMP2 and VEGFA expression levels .

Antiviral Properties

Another significant application of 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine lies in its potential as an antiviral agent. Research has identified thiazole derivatives as promising candidates for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.

Research Insights:

  • HIV Inhibition : A class of compounds related to thiazoles has been investigated for their ability to inhibit HIV reverse transcriptase. These compounds aim to provide therapeutic options that avoid the neurological side effects commonly associated with traditional antiretroviral therapies .

Treatment of Genetic Disorders

The compound also shows potential in the treatment of genetic disorders such as cystic fibrosis. Research has indicated that structural modifications on thiazole derivatives can enhance their ability to correct misfolded proteins associated with genetic mutations.

Scientific Findings:

  • Corrector Activity : A study highlighted that specific modifications to thiazole compounds improved their efficacy in correcting the F508del mutation in cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests that compounds like 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine could be pivotal in developing therapies for genetic disorders .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivityPotent cytotoxic effects against MCF-7 and HepG2 cell lines; IC50 values < 3 µg/mL
Antiviral PropertiesPotential NNRTI candidates for HIV treatment; reduced neurological side effects
Genetic DisordersEnhanced correction of CFTR mutations; improved protein trafficking

Mechanism of Action

The mechanism of action of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Weight Key Biological Findings Reference
5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine Cl (5), PhSO₂ (4), NH₂ (2) ~325.8 g/mol Anticancer activity inferred from analogs
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) OMe (2,4), OMe (4-Ph), NH₂ (2) ~384.4 g/mol IC₅₀ = 0.12 µM (SGC-7901 cells); tubulin polymerization inhibitor
5-Phenyl-1,3-thiazole-4-sulfonamide derivatives Ph (5), SO₂NH₂ (4) ~280–320 g/mol Moderate antitumor activity (60 cancer cell lines)
5-[4-chloro-3-(methylsulfonyl)phenyl]-4-methyl-1,3-thiazol-2-amine Cl (4-Ph), MeSO₂ (3-Ph), Me (4), NH₂ (2) ~326.8 g/mol Structural data only; no activity reported
5-Chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine Cl (5), MePhSO₂ (4), NH-thiazole (2) ~397.9 g/mol Synthetic intermediate; activity not tested

Key Comparative Insights

Impact of Sulfonyl Groups
  • Phenylsulfonyl vs. This may enhance binding to hydrophobic pockets in tubulin or other targets .
  • Sulfonamide Derivatives : Compounds with sulfonamide (SO₂NH₂) groups, as in , show moderate antitumor activity but lack the chlorine substitution, which is critical for electrophilic interactions in the target compound .
Role of Chlorine Substitution
  • The chlorine atom at position 5 in the thiazole ring is a conserved feature in the target compound and analogs like 10s (). Chlorine’s electron-withdrawing effect stabilizes the thiazole ring and may improve membrane permeability .
Antiproliferative Activity
  • The most potent analog, 10s (), shares the NH₂ group at position 2 but includes methoxy-substituted aryl groups. Its IC₅₀ of 0.12 µM against gastric cancer cells highlights the importance of methoxy groups in enhancing tubulin binding .
  • In contrast, the target compound’s phenylsulfonyl group may prioritize interactions with sulfonate-binding regions in enzymes or receptors over tubulin .

Biological Activity

5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

The biological activity of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine is primarily attributed to its ability to interact with various biological targets. Thiazole derivatives like this compound often exhibit:

  • Enzyme Inhibition : It acts as an inhibitor for specific kinases and proteases, modulating critical signaling pathways involved in cell proliferation and survival .
  • Cellular Effects : The compound has shown cytotoxic effects in various cancer cell lines, leading to apoptosis through the activation of pathways such as MAPK and PI3K/Akt .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation.
AntimicrobialExhibits activity against various bacterial strains.
AntioxidantDemonstrates potential to reduce oxidative stress in cells.

Anticancer Activity

In vitro studies have demonstrated that 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine exhibits significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value indicating potent growth inhibitory effects. Detailed studies revealed that it induces cell cycle arrest at the G2/M phase, leading to apoptosis .
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed, with alterations in gene expression related to cell survival pathways .

Antimicrobial Activity

Research indicates that this thiazole derivative also possesses antimicrobial properties. It has been effective against clinical strains of staphylococci, inhibiting biofilm formation and demonstrating low hemolytic activity .

Molecular Mechanism

At the molecular level, the compound binds to the active sites of target enzymes, inhibiting their catalytic activities. This binding can induce conformational changes in enzyme structures, further affecting their function. Additionally, it may modulate gene expression by interacting with transcription factors involved in stress responses .

Temporal Effects in Laboratory Settings

Studies have shown that the biological activity of 5-Chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine can vary over time. While stable under standard laboratory conditions, prolonged exposure can lead to degradation and a decrease in efficacy. Long-term studies suggest sustained changes in cellular function due to extended exposure.

Q & A

Q. What are the established synthetic routes for 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of thiazole sulfonamide derivatives typically involves cyclization and oxidative chlorination steps. For example, a related compound, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, was synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination with Cl₂ in acetic acid . Adjusting stoichiometry of Lawesson’s reagent (e.g., 1.2–1.5 equivalents) can optimize cyclization efficiency. Post-synthetic modifications, such as sulfonamide formation, require controlled pH (7–9) and low temperatures (0–5°C) to prevent side reactions. Yield improvements (e.g., 60% to 75%) are achievable by optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Key characterization techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at δ 165–170 ppm for ¹³C).
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. For example, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the thiazole ring shows C–S bond lengths of 1.72–1.74 Å and C–N distances of 1.30–1.32 Å .
  • SHELX refinement : The SHELXL program refines crystal structures using least-squares minimization, with R-factor convergence typically <5% for high-quality datasets .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The sulfonyl group acts as a strong electron-withdrawing group, directing nucleophilic attack to the C-5 position of the thiazole ring. Fukui indices (e.g., f⁻ >0.25) identify reactive sites, while transition-state modeling (e.g., Nudged Elastic Band method) predicts activation energies for SNAr reactions with amines or thiols . Experimental validation via kinetic studies (e.g., second-order rate constants in DMF at 25°C) aligns with computational predictions .

Q. What strategies resolve discrepancies in antitumor activity data across cell lines?

Contradictions in bioactivity (e.g., IC₅₀ variability in NCI-60 cell lines) arise due to:

  • Cellular uptake differences : LogP values >2.5 enhance membrane permeability but may reduce solubility.
  • Metabolic stability : Hepatic microsomal assays (e.g., human CYP3A4 metabolism) identify rapid degradation pathways.
  • Target selectivity : Kinase profiling (e.g., KINOMEscan) distinguishes off-target effects. For example, sulfonamide derivatives show higher specificity for EGFR than VEGFR-2 .

Q. How do crystal packing interactions influence the solid-state stability of this compound?

Intermolecular forces (e.g., C–H···Cl, π-π stacking) stabilize crystal lattices. For N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, C–H···Cl interactions (2.85–3.10 Å) form dimeric units, while π-π stacking (3.45 Å between thiazole rings) extends the 3D network. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with weak van der Waals interactions in the lattice .

Methodological Challenges

Q. What purification techniques are optimal for isolating 5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-amine from byproducts?

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7 v/v) eluent separates sulfonamides from unreacted amines (Rf = 0.4–0.5).
  • Recrystallization : Ethanol/water (8:2) at 4°C yields >95% purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) resolve polar impurities (retention time ~12 min) .

Q. How do substituents on the phenyl ring modulate biological activity?

Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance antitumor potency by 3–5-fold compared to electron-donating groups (-OCH₃). For example, 4-chloro derivatives show IC₅₀ = 1.2 µM against MCF-7 cells vs. 4.5 µM for methoxy analogs. Hammett σ⁺ values correlate linearly with activity (R² >0.9), suggesting resonance effects dominate .

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